molecular formula C5H6N2O B1266325 Pyrazin-2-ylmethanol CAS No. 6705-33-5

Pyrazin-2-ylmethanol

Cat. No. B1266325
CAS RN: 6705-33-5
M. Wt: 110.11 g/mol
InChI Key: LFCWHDGQCWJKCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Pyrazin-2-ylmethanol often involves complex reactions that provide insights into the molecular structure and potential applications of these compounds. For example, the synthesis and structural analysis of 2-phenyl-N-(pyrazin-2-yl)acetamide combines experimental techniques and theoretical calculations to reveal detailed information on vibrational frequencies, molecular geometry, and stability arising from hyper-conjugative interactions and charge delocalization (Jilu Lukose et al., 2015). Similarly, the synthesis of 1-(pyrazin-2-yl) piperidin-2-ol demonstrates the application of density functional theory (DFT) calculations to optimize geometry and analyze the molecule's stability and electronic properties (M. Suresh et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds derived from Pyrazin-2-ylmethanol is characterized using various spectroscopic and computational techniques. Studies on compounds like 2-phenyl-N-(pyrazin-2-yl)acetamide provide insight into molecular vibrations, geometrical parameters, and electronic properties through NBO analysis, HOMO-LUMO analysis, and molecular electrostatic potential calculations. These analyses contribute to understanding the charge transfer and non-linear optical properties of these molecules (Jilu Lukose et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of Pyrazin-2-ylmethanol derivatives are explored through various chemical reactions, demonstrating the molecule's versatility. For instance, the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions highlights the role of Pyrazin-2-ylmethanol derivatives in synthesizing compounds with potential nonlinear optical (NLO) properties and electronic applications (Gulraiz Ahmad et al., 2021).

Physical Properties Analysis

The physical properties, including thermodynamic characteristics of Pyrazin-2-ylmethanol derivatives, are essential for their practical applications. Analysis of compounds like 1-(pyrazin-2-yl) piperidin-2-ol reveals their thermodynamic properties, such as heat capacities, entropies, and enthalpy changes, which increase with temperature. These properties are crucial for understanding the compound's stability and behavior under different environmental conditions (M. Suresh et al., 2015).

Chemical Properties Analysis

The chemical properties of Pyrazin-2-ylmethanol derivatives are characterized by their reactivity, electronic structure, and potential for forming complex molecules. Studies on these compounds reveal their electronic and nonlinear optical properties, demonstrating their significance in materials science and chemical synthesis (Gulraiz Ahmad et al., 2021).

Scientific Research Applications

Anticancer Agents

  • Pyrazin-2-ylmethanol derivatives, such as those with amines substituted at the 6-position of the pyrazine ring, have been identified as potent and selective inhibitors of 3-phosphoinositide-dependent kinase (PDK1). These compounds show promise as anticancer agents due to their ability to inhibit AKT phosphorylation and exhibit antiproliferative activity against tumor cell lines (Murphy et al., 2011).

Material Science and Nanotechnology

  • In the field of nanotechnology, 2-Pyrazin-2-ylethanethiol (PZT) interacts with gold nanoparticles and pentacyanidoferrates to provide a bridging ligand for stabilizing colloidal solutions and controlling the formation of aggregates. This interaction is significant for its potential applications in electronic and vibrational spectrum analysis (Toma et al., 2007).

Drug Development and Medicinal Chemistry

  • Pyrazin-2(1H)-ones, derived from hamacanthins (deep sea marine sponge alkaloids), have been explored as leads for developing potent adenosine triphosphate (ATP) competitive protein kinase inhibitors, with implications in anti-cancer drug development. These compounds show significant activity against PDGFR-dependent cancer cells (Pinchuk et al., 2013).

Computational Chemistry and Drug Design

  • Computational studies combining pyrazinamide, an essential tuberculostatic drug, and cisplatin, an antitumoral agent, have been conducted to combine the features of both compounds. This research aims to identify the most stable structure of the platinum(II)-PZA complex for potential therapeutic applications (Oliveira et al., 2013).

Biochemistry and Microbiology

  • Pyrazin-2-ylmethanol has been identified as an intermediate in the photocatalytic degradation of antituberculosis drugs, demonstrating its role in environmental chemistry and microbiology (Guevara-Almaraz et al., 2015).
  • The microbial metabolism of pyrazines, including pyrazin-2-ylmethanol, has been a subject of study due to their broad biological activity and applications in various industries like food, agriculture, and medicine (Rajini et al., 2011).

Safety And Hazards

The safety data sheet for 2-Pyrazinylmethanol indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound in a well-ventilated place and to wear suitable protective clothing .

properties

IUPAC Name

pyrazin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c8-4-5-3-6-1-2-7-5/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCWHDGQCWJKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00217338
Record name Pyrazinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazin-2-ylmethanol

CAS RN

6705-33-5
Record name 2-Pyrazinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6705-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazinemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006705335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pyrazin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRAZINEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C27Z7QI77D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
E Guevara-Almaraz, L Hinojosa-Reyes… - Chemosphere, 2015 - Elsevier
… isonicotinamide, isonicotinic acid, and pyridine, while the ESI-MS/MS analysis of PYRA aqueous solution after photocatalytic treatment showed the formation of pyrazin-2-ylmethanol, …
Number of citations: 23 www.sciencedirect.com
MR Arhoutane, MS Yahya… - Mediterranean …, 2019 - medjchem-v3.azurewebsites.net
This paper reports a study on oxidative degradation and mineralization of pyrazinamide in an aqueous medium at pH= 3 and room temperature (≈ 19 C) by the electro-Fenton process, …
Number of citations: 9 medjchem-v3.azurewebsites.net
M Seto, N Miyamoto, K Aikawa, Y Aramaki… - Bioorganic & medicinal …, 2005 - Elsevier
… The aniline derivative 7g was prepared by methanesulfonylation of pyrazin-2-ylmethanol … To a solution of pyrazin-2-ylmethanol (1.00 g, 9.08 mmol) and Et 3 N (2.00 mL, 14.3 mmol) in …
Number of citations: 133 www.sciencedirect.com
Q Zou, Z Huo, H Shao, J Gu, G Xu - Journal of Radioanalytical and …, 2021 - Springer
… Compared to the experiment of Fenton, 5-hydroxypyrazinamide and NH 3 are detected in this experiment, but pyrazin-2-ylmethanol, pyrazine, acetamide, and acetic acid are not found. …
Number of citations: 2 link.springer.com
JD Gaddameedi, T Chou, BS Geller… - Journal of Medicinal …, 2023 - ACS Publications
… Pyrazin-2-ylmethanol was treated with tert-butyl (2-bromoethyl)carbamate compound in the presence of NaH in THF solvent to afford ether compound 25 with the observed loss of N-…
Number of citations: 3 pubs.acs.org
Z Szlavik, M Csekei, A Paczal, ZB Szabo… - Journal of Medicinal …, 2020 - ACS Publications
Myeloid cell leukemia 1 (Mcl-1) has emerged as an attractive target for cancer therapy. It is an antiapoptotic member of the Bcl-2 family of proteins, whose upregulation in human …
Number of citations: 48 pubs.acs.org
Z Szlavik, M Csekei, A Paczal, ZB Szabo, S Sipos… - ikk-signal.com
Myeloid cell leukemia 1 (Mcl-1) has emerged as an attractive target for cancer therapy. It is an antiapoptotic member of the Bcl-2 family of proteins, whose upregulation in human …
Number of citations: 0 ikk-signal.com
M Vlčková - 2007 - dspace.cuni.cz
… Při redukci tohoto esteru na pyrazin2-ylmethanol vznikala směs výchozího esteru a produktu, kterou jsem předestilovala. Destilát obsahoval stopy nezreagovaného esteru, který však …
Number of citations: 2 dspace.cuni.cz

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